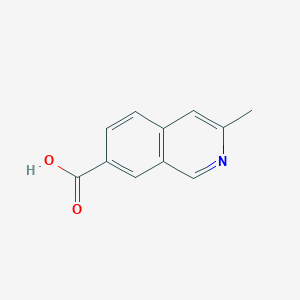

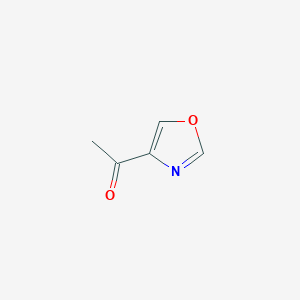

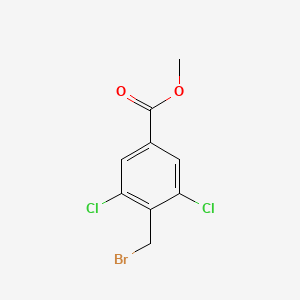

![molecular formula C13H20BrClN4 B3158592 (4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide CAS No. 859205-90-6](/img/structure/B3158592.png)

(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide

Übersicht

Beschreibung

(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide is a useful research compound. Its molecular formula is C13H20BrClN4 and its molecular weight is 347.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Variations

A study focused on the synthesis of pyrrolo[2,1‐f][1,2,4]triazine C‐nucleosides, introducing structural variations such as chlorine, bromine, iodine, and cyano groups at position 7 of 4‐aza‐7,9‐dideazaadenine. This includes pyrrolo[2,1‐f][1,2,4]triazine C‐nucleosides with different moieties, displaying potent cytotoxic activity in various cancer cell lines (Li et al., 2018).

Chemical Reactivity and Synthesis Methodologies

The chemical reactivity and synthesis of novel 4,5-disubstituted 7-benzylpyrrolo[2,3-d][1,2,3]triazines were explored. This included studies on nucleophilic displacements and mechanisms for the formation of various compounds (Migawa & Townsend, 2001).

Application in Drug Development

The pyrrolo[2,1-f][1,2,4]triazine nucleus was identified as a novel kinase inhibitor template, effectively mimicking quinazoline kinase inhibitor scaffolds. This finding is significant in the development of biochemical inhibitors for EGFR and cellular proliferation of various cancer cell lines (Hunt et al., 2004).

Development of Antiviral Drugs

A study on the facile and scalable methodology for Pyrrolo[2,1-f][1,2,4]triazine, a crucial starting material in the production of the antiviral drug remdesivir, highlighted its synthesis and process optimization (Roy et al., 2021).

Privileged Scaffolds in Medicinal Chemistry

Pyrrolo[2,1-f][1,2,4]triazine derivatives were recognized for their broad range of biological activities, such as inhibiting various kinases, which is crucial for the development of drug-like compounds in pharmaceutical fields (Song et al., 2013).

Role in Cancer Treatment

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives and their applications in the development of specific IGF-1R inhibitors for cancer treatment was another significant area of research (Majo et al., 2013).

Wirkmechanismus

Target of Action

The primary targets of this compound are likely to be kinases , which are enzymes that play a crucial role in the regulation of cell functions . Kinase inhibition is one of the most successful approaches in targeted therapy .

Mode of Action

The compound interacts with its targets by inhibiting their activity. This inhibition could result from the compound binding to the active site of the kinase or altering its conformation

Biochemical Pathways

The compound’s action on kinases can affect multiple biochemical pathways. Kinases are involved in signal transduction pathways that regulate cell growth, differentiation, and apoptosis . By inhibiting kinases, the compound can disrupt these pathways, potentially leading to the death of cancer cells .

Pharmacokinetics

Similar compounds with a pyrrolo[2,1-f][1,2,4]triazine scaffold, such as avapritinib and remdesivir, have been approved for use in humans . These compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . The impact of these properties on the compound’s bioavailability would need to be assessed through further studies.

Result of Action

The molecular and cellular effects of the compound’s action are likely to include the inhibition of cell growth and induction of apoptosis in cancer cells . This is due to the compound’s potential ability to disrupt the biochemical pathways regulated by kinases .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s solubility can affect its absorption and distribution in the body . Furthermore, the compound’s stability under specific conditions can impact its shelf life and effectiveness . More research is needed to fully understand how environmental factors influence this compound’s action.

Eigenschaften

IUPAC Name |

(4-chloropyrrolo[2,1-f][1,2,4]triazin-5-yl)methyl-triethylazanium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClN4.BrH/c1-4-18(5-2,6-3)9-11-7-8-17-12(11)13(14)15-10-16-17;/h7-8,10H,4-6,9H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUIKOFBBHCFRH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC1=C2C(=NC=NN2C=C1)Cl.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859205-90-6 | |

| Record name | Pyrrolo[2,1-f][1,2,4]triazine-5-methanaminium, 4-chloro-N,N,N-triethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859205-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

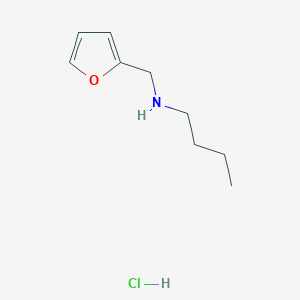

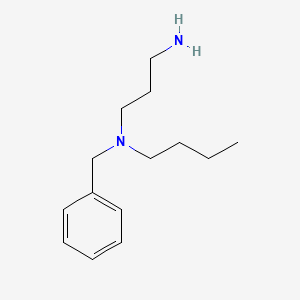

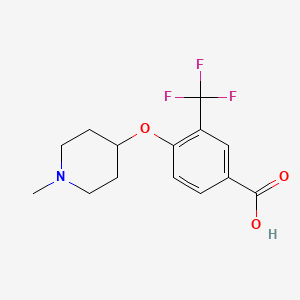

![[(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B3158556.png)

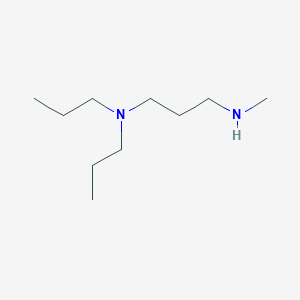

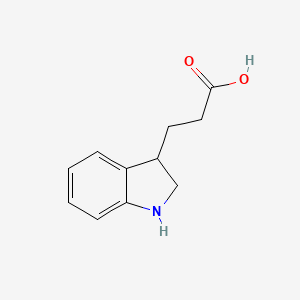

![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B3158604.png)

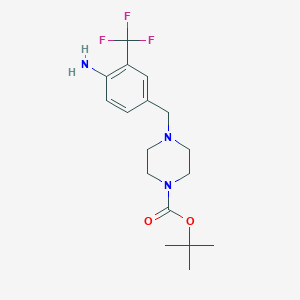

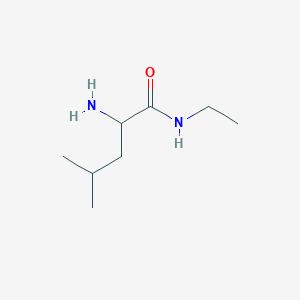

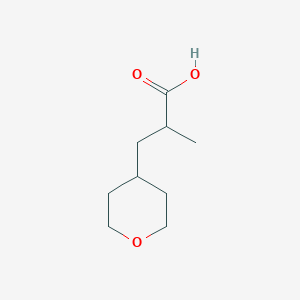

![6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B3158616.png)